4-(Benzyloxy)-2-chlorophenol

Descripción general

Descripción

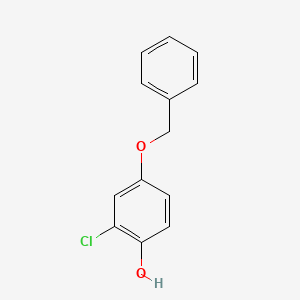

4-(Benzyloxy)-2-chlorophenol is an organic compound belonging to the phenol family It is characterized by a benzyl group attached to the oxygen atom of a phenol ring, which also contains a chlorine atom at the ortho position relative to the hydroxyl group

Mecanismo De Acción

Target of Action

4-(Benzyloxy)-2-chlorophenol, also known as Monobenzone, is primarily used as a depigmenting agent . Its primary target is the melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .

Mode of Action

Monobenzone exerts its depigmenting effect by increasing the excretion of melanin from the melanocytes . It is proposed that it may also cause destruction of melanocytes, leading to permanent depigmentation .

Biochemical Pathways

The depigmentation process involves the disruption of melanin synthesis. Melanin synthesis is a complex process that involves multiple biochemical pathways. The disruption caused by Monobenzone is thought to be due to its interaction with tyrosinase, an enzyme crucial for melanin production .

Pharmacokinetics

It is known that monobenzone exhibits its effects following topical application .

Result of Action

The result of Monobenzone’s action is the depigmentation of the skin. This is seen as a loss of color in the skin, which can be permanent . It is used medically to treat conditions like vitiligo, where patches of skin lose their pigment .

Action Environment

The efficacy and stability of Monobenzone can be influenced by various environmental factors. For instance, exposure to sunlight can reduce the depigmenting effect of the drug . Therefore, users are often advised to avoid sun exposure or use sun protection while using Monobenzone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chlorophenol typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorophenol and benzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the benzyl group.

Procedure: The mixture is heated under reflux conditions to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)-2-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxybenzyl derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of benzoquinones.

Reduction: Formation of hydroxybenzyl derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)-2-chlorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

4-(Benzyloxy)phenol: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Chlorophenol: Lacks the benzyl group, leading to different chemical properties and uses.

4-Chlorophenol: Lacks the benzyl group and has different reactivity.

Actividad Biológica

4-(Benzyloxy)-2-chlorophenol is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a chlorophenol framework. With a molecular formula of CHClO and a molecular weight of approximately 234.68 g/mol, this compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

The presence of the chlorinated phenolic ring enhances the compound's reactivity, making it an interesting candidate for biological studies. Its structural features can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 234.68 g/mol |

| Functional Groups | Benzyloxy, Chlorophenol |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

This compound has been identified as a potential antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may also possess this capability.

Anti-inflammatory Effects

Phenolic compounds are known to modulate inflammatory pathways. The anti-inflammatory effects of this compound could be explored further, particularly in formulations aimed at treating inflammatory diseases. Preliminary data suggest that related compounds can inhibit pro-inflammatory cytokines, which may extend to this compound as well.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors involved in oxidative stress and inflammatory pathways, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of inflammatory responses or the induction of apoptosis in cancer cells .

Case Studies and Research Findings

A review of available literature highlights several key findings regarding the biological activity of structurally similar compounds:

- Study 1 : A compound with a similar benzyloxy structure was shown to reduce oxidative stress markers in vitro, indicating potential protective effects against cellular damage.

- Study 2 : Research on another chlorinated phenolic compound revealed significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar properties.

- Study 3 : A comparative analysis demonstrated that phenolic compounds could inhibit the production of inflammatory mediators in cultured macrophages, supporting the hypothesis that this compound may have anti-inflammatory properties.

Propiedades

IUPAC Name |

2-chloro-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMSDLZEVCVWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.